molecular formula C9H15N3O2S B070662 5-(Tert-butylsulfonyl)-2-methylpyrimidin-4-amine CAS No. 175201-85-1

5-(Tert-butylsulfonyl)-2-methylpyrimidin-4-amine

Cat. No.: B070662
CAS No.: 175201-85-1
M. Wt: 229.3 g/mol
InChI Key: IPPJAHFTVBSZBA-UHFFFAOYSA-N
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Description

5-(Tert-butylsulfonyl)-2-methylpyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are key components in many biological molecules, including nucleotides. The tert-butylsulfonyl group attached to the pyrimidine ring enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-butylsulfonyl)-2-methylpyrimidin-4-amine typically involves the introduction of the tert-butylsulfonyl group to a pyrimidine precursor. One common method is the reaction of 2-methylpyrimidin-4-amine with tert-butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butylsulfonyl)-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The tert-butylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding amine.

    Substitution: The sulfonyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions to replace the sulfonyl group.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: 2-methylpyrimidin-4-amine.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

5-(Tert-butylsulfonyl)-2-methylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for nucleotide analogs.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(tert-butylsulfonyl)-2-methylpyrimidin-4-amine depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with nucleic acids. The tert-butylsulfonyl group can enhance the compound’s binding affinity to its molecular targets, thereby increasing its efficacy. The exact pathways involved can vary, but typically include interactions with active sites of enzymes or binding pockets of receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrimidin-4-amine: Lacks the tert-butylsulfonyl group, making it less stable and reactive.

    5-(Methylsulfonyl)-2-methylpyrimidin-4-amine: Similar structure but with a methylsulfonyl group instead of tert-butylsulfonyl, leading to different reactivity and stability.

    5-(Tert-butylsulfonyl)-pyrimidin-4-amine: Similar but lacks the methyl group at the 2-position, affecting its chemical properties.

Uniqueness

The presence of the tert-butylsulfonyl group in 5-(tert-butylsulfonyl)-2-methylpyrimidin-4-amine provides enhanced stability and reactivity compared to its analogs. This makes it a valuable intermediate in various synthetic applications and a potential candidate for drug development.

Properties

IUPAC Name

5-tert-butylsulfonyl-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-6-11-5-7(8(10)12-6)15(13,14)9(2,3)4/h5H,1-4H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPJAHFTVBSZBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)S(=O)(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381023
Record name 5-(tert-butylsulfonyl)-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726627
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175201-85-1
Record name 5-[(1,1-Dimethylethyl)sulfonyl]-2-methyl-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175201-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(tert-butylsulfonyl)-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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